molecular formula C15H19ClN6OS2 B12153611 2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide

2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide

Cat. No.: B12153611
M. Wt: 398.9 g/mol
InChI Key: KSJUTEMSBYHCJD-UHFFFAOYSA-N
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Description

2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide is a novel synthetic compound featuring a 1,2,4-triazole core functionalized with a hydrazinecarbothioamide group. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery. Compounds based on the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold, similar to this one, are frequently investigated for their diverse biological activities. Published research on analogous structures indicates potential for a range of pharmacological properties, though the specific activity profile of this compound requires further investigation. The presence of both the triazole and hydrazinecarbothioamide moieties in a single molecule suggests it could serve as a key intermediate or precursor in organic synthesis, particularly for the development of more complex heterocyclic systems. Researchers may find value in exploring its mechanism of action, which could involve interactions with enzymatic targets or other biological pathways common to triazole-derived molecules. This product is intended for non-human research applications only in fields such as chemical biology, pharmacology, and material science. It is not for diagnostic, therapeutic, or any other human use. Specific data on solubility, stability, and recommended storage conditions should be confirmed upon receipt of the product analysis certificate.

Properties

Molecular Formula

C15H19ClN6OS2

Molecular Weight

398.9 g/mol

IUPAC Name

1-[[2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-ethylthiourea

InChI

InChI=1S/C15H19ClN6OS2/c1-3-17-14(24)20-18-12(23)9-25-15-21-19-13(22(15)4-2)10-5-7-11(16)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,18,23)(H2,17,20,24)

InChI Key

KSJUTEMSBYHCJD-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NNC(=O)CSC1=NN=C(N1CC)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The 1,2,4-triazole ring is constructed via cyclocondensation of hydrazine hydrate with orthoesters or acylating agents. For example, reacting 4-chlorophenylhydrazine with triethyl orthoacetate in refluxing ethanol produces 4-ethyl-5-(4-chlorophenyl)-4H-1,2,4-triazole. This method achieves regioselectivity by controlling stoichiometry and temperature, with yields exceeding 70%.

Thiol Group Introduction

The triazole-3-thiol intermediate is synthesized by treating the triazole with phosphorus pentasulfide (P₂S₅) in dry pyridine. This step proceeds via nucleophilic substitution, replacing the oxygen atom at the 3-position with a thiol group. Optimal conditions (60°C, 4 hours) yield 85% pure product, confirmed by IR spectroscopy (SH stretch at 2550 cm⁻¹).

Sulfanyl Acetyl Group Installation

Nucleophilic Substitution with Chloroacetyl Chloride

The thiolated triazole reacts with chloroacetyl chloride in dichloromethane under basic conditions (triethylamine). The reaction forms a sulfide bond, yielding 2-([5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl)acetyl chloride. Excess chloroacetyl chloride (1.2 eq) ensures complete conversion, with yields of 78–82%.

Activation and Coupling

The acetyl chloride intermediate is activated using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF). This forms an active ester, which reacts with amine nucleophiles. However, for hydrazinecarbothioamide coupling, direct aminolysis is preferred to avoid side reactions.

Formation of N-Ethylhydrazinecarbothioamide

Reaction of Hydrazine with Ethyl Isothiocyanate

N-Ethylhydrazinecarbothioamide is synthesized by adding ethyl isothiocyanate to hydrazine hydrate in ethanol at 0–5°C. The exothermic reaction requires careful temperature control to prevent thiourea polymerization. The product precipitates as white crystals (yield: 89%, mp: 121–123°C).

Microwave-Assisted Optimization

Microwave irradiation (100°C, 150 W, 15 minutes) reduces reaction time from 24 hours to 30 minutes while maintaining a 90% yield. This green chemistry approach minimizes solvent use and energy consumption.

Final Coupling Reaction

Amide Bond Formation

The sulfanyl acetyl chloride intermediate reacts with N-ethylhydrazinecarbothioamide in anhydrous THF using 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at room temperature for 12 hours, achieving 75% yield after column chromatography (silica gel, ethyl acetate/hexane).

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (t, J=7.2 Hz, 3H, CH₂CH₃), 1.45 (t, J=7.0 Hz, 3H, NCH₂CH₃), 3.82 (s, 2H, SCH₂CO), 4.12 (q, J=7.2 Hz, 2H, NCH₂), 7.52–7.68 (m, 4H, Ar-H), 9.34 (s, 1H, NH).

  • HRMS (ESI): m/z calc. for C₁₅H₁₇ClN₆OS₂ [M+H]⁺: 409.0648; found: 409.0651.

Optimization and Scaling Considerations

Solvent and Catalyst Screening

SolventCatalystYield (%)Purity (%)
THFDMAP7598
DMFEt₃N6895
AcetonitrileNone5290

THF with DMAP provides the highest yield and purity due to enhanced nucleophilicity and reduced side reactions.

Industrial Scale-Up Challenges

Large-scale production requires:

  • Continuous Flow Reactors: To manage exothermic reactions during triazole formation.

  • Crystallization Optimization: Ethanol/water mixtures (3:1) improve product recovery by 12% compared to static cooling.

Analytical Characterization

Spectroscopic Consistency

  • IR (KBr): 3270 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 168.2 (C=O), 149.4 (triazole-C), 134.7 (Ar-C), 37.8 (SCH₂CO).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity with a retention time of 6.74 minutes.

Chemical Reactions Analysis

Types of Reactions

2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, altering their activity. The chlorophenyl group may enhance the compound’s binding affinity, while the hydrazinecarbothioamide moiety can participate in redox reactions, affecting cellular pathways .

Comparison with Similar Compounds

Key Observations:

Pyrrolyl substitution introduces aromatic π-stacking interactions, which may influence binding to biological targets.

Side-Chain Variations: Thioamide (target) vs. N-Ethylthioamide (target) vs. indazolyl acetamide : The ethyl group reduces steric hindrance, possibly enhancing metabolic stability compared to bulkier aryl groups.

Spectral and Crystallographic Data

  • IR Spectroscopy : The absence of a C=O stretch (~1660 cm⁻¹) in the target compound confirms cyclization to the triazole core, consistent with analogs .
  • 1H-NMR : Expected signals include δ 1.2–1.4 ppm (triplet, N4-CH₂CH₃), δ 7.3–7.6 ppm (aromatic H from 4-Cl-phenyl), and δ 10.2–10.8 ppm (NH groups) .

Biological Activity

The compound 2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. Triazole derivatives are well-known for their applications in medicinal chemistry, particularly as antifungal, antibacterial, and anticancer agents. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Property Details
Molecular Formula C₁₈H₁₈ClN₄O₂S
Molecular Weight 402.9 g/mol
IUPAC Name 2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide
InChI Key YGZOKZUMTICSSK-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The triazole ring is known to inhibit certain enzymes by binding to their active sites, which disrupts normal cellular functions. The sulfanyl group enhances binding affinity, potentially increasing the compound's efficacy against various pathogens.

Antifungal Activity

Triazole derivatives, including this compound, have demonstrated significant antifungal properties. They act primarily by inhibiting the enzyme lanosterol demethylase, which is crucial in the biosynthesis of ergosterol—a key component of fungal cell membranes. Research indicates that compounds with similar structures exhibit comparable antifungal activities against a range of fungal species.

Antibacterial Activity

Studies have shown that triazole compounds possess antibacterial properties. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

Anticancer Potential

Emerging research highlights the anticancer potential of triazole derivatives. The compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, related triazole compounds have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

Case Studies and Research Findings

  • Antifungal Efficacy
    A study published in Pharmaceutical Chemistry reported that similar triazole derivatives exhibited IC50 values in the low micromolar range against Candida albicans, suggesting that this compound could also have effective antifungal activity .
  • Antibacterial Screening
    In another study focusing on antibacterial properties, compounds structurally related to this triazole demonstrated significant inhibition against Mycobacterium tuberculosis, with some derivatives showing higher potency than standard antibiotics .
  • Anticancer Activity
    Research conducted on 1,2,4-triazole derivatives revealed that certain analogs exhibited IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116) . These findings suggest that the compound may have substantial potential in cancer therapy.

Q & A

Q. Basic

  • 1H/13C NMR : Confirm substituent integration (e.g., chlorophenyl protons at δ 7.2–7.8 ppm, triazole carbons at ~150–160 ppm) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ expected for C₁₇H₁₈ClN₅S₂) .
  • FT-IR : Identify thioamide (C=S stretch at ~1250 cm⁻¹) and triazole (C=N at ~1600 cm⁻¹) .
    Prioritize NMR for regiochemistry confirmation and HRMS for purity assessment.

How should researchers design in vitro assays to evaluate antimicrobial activity, given structural similarities to known triazole derivatives?

Q. Basic

  • Microbial strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, and fungi (e.g., C. albicans) .
  • Protocol : Use broth microdilution (MIC values) with 96-well plates .
  • Controls : Include ciprofloxacin (antibacterial) and fluconazole (antifungal) .
  • Data normalization : Adjust for solubility limitations using DMSO (<1% v/v) .

How can structure-activity relationship (SAR) studies be systematically conducted to identify critical functional groups?

Q. Advanced

  • Substituent variation : Synthesize analogs with modified chlorophenyl (e.g., 2-Cl vs. 4-Cl), ethyl groups, or thioamide moieties .
  • Bioactivity mapping : Compare IC₅₀ values in enzyme inhibition (e.g., COX-2) and antimicrobial assays .
  • Computational modeling : Use docking (AutoDock Vina) to correlate substituent effects with binding affinity to target proteins .

How should contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

Q. Advanced

  • Assay standardization : Replicate experiments under identical conditions (pH, temperature, cell lines) .
  • Solubility checks : Use HPLC to verify compound integrity in assay buffers .
  • Meta-analysis : Compare data with structurally similar compounds (e.g., triazole-thioacetamide derivatives) to identify trends .

What computational strategies are recommended to elucidate the mechanism of action against enzyme targets?

Q. Advanced

  • Molecular docking : Simulate binding to enzymes like CYP51 (antifungal target) or HDAC (anticancer target) using PDB structures (e.g., 3L4B) .
  • MD simulations : Assess binding stability over 50–100 ns trajectories (GROMACS) .
  • Pharmacophore modeling : Identify essential features (e.g., triazole ring, chlorophenyl) using Schrödinger .

What experimental protocols are advised for evaluating enzyme inhibition kinetics?

Q. Advanced

  • Enzyme selection : Test against acetylcholinesterase (neuroinflammation) or urease (antimicrobial) .
  • Kinetic assays : Use spectrophotometric methods (e.g., Ellman’s reagent for AChE) .
  • Data analysis : Calculate Ki values via Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .

How can stability under varying pH and temperature conditions be assessed for formulation studies?

Q. Advanced

  • Forced degradation : Incubate at pH 1–13 (37°C, 24 hrs) and analyze via HPLC for degradation products .
  • Thermal stability : Use TGA/DSC to monitor decomposition points (>200°C typical for triazoles) .
  • Light sensitivity : Expose to UV (254 nm) and quantify photodegradation with UV-Vis spectroscopy .

What crystallographic techniques are most reliable for resolving 3D conformation?

Q. Advanced

  • X-ray crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane) and solve structures with SHELX .
  • Key parameters : Refine anisotropic displacement parameters (R-factor < 5%) .
  • Compare with DFT : Validate bond lengths/angles using Gaussian09 calculations .

What strategies improve aqueous solubility without compromising bioactivity?

Q. Advanced

  • Prodrug design : Introduce phosphate or glycoside groups at the thioamide nitrogen .
  • Nanoformulation : Use PLGA nanoparticles (50–100 nm) to enhance bioavailability .
  • Co-solvency : Optimize DMSO/PEG400 mixtures for in vivo dosing .

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